2,4-Difluorophenyl Substitution vs. 2,6-Difluorophenyl in PIM Kinase Patent Space
PIM kinase patent US9458151B2 exemplifies multiple isothiazole-based inhibitors exclusively bearing 2,6-difluorophenyl or 2,6-dichlorophenyl groups; no 2,4-difluorophenyl derivative is claimed or exemplified [1]. The 2,4-difluorophenyl isomer of the target compound offers a distinct electronic and steric profile that may confer differential PIM isoform selectivity or pharmacokinetics.
| Evidence Dimension | N-Phenyl Substitution Pattern in Patent-Exemplified PIM Inhibitors |
|---|---|
| Target Compound Data | 2,4-Difluorophenyl (target compound) |
| Comparator Or Baseline | 2,6-Difluorophenyl (all exemplified compounds in US9458151B2) |
| Quantified Difference | Structural isomer; no direct biological comparison data available |
| Conditions | Patent analysis (US9458151B2); no direct enzyme assay comparison |
Why This Matters
Procurement of the 2,4-difluorophenyl isomer enables exploration of substitution-dependent SAR space not covered by existing PIM patent examples.
- [1] US Patent US9458151B2. Isothiazole derivatives as PIM kinase inhibitors. View Source
